Cas no 15265-22-2 (1-amino-L-Proline)

1-Amino-L-Proline is a non-essential amino acid with versatile applications. It serves as a buffering agent and contributes to protein stability. Its hydrophilic nature enhances solubility in aqueous solutions. Ideal for research and biotechnological applications, it offers a reliable source for amino acid analysis and protein synthesis.
1-amino-L-Proline structure
1-amino-L-Proline structure
Product name:1-amino-L-Proline
CAS No:15265-22-2
MF:C5H10N2O2
MW:130.1451
CID:184081
PubChem ID:273022

1-amino-L-Proline Chemical and Physical Properties

Names and Identifiers

    • 1-amino-L-Proline
    • L-Proline, 1-amino-
    • L-Proline, 1-amino- (9CI)
    • (S)-1-aminopyrrolidine-2-carboxylic acid
    • 2S-aza-ACPC
    • L-aminopyrrolidine-2-carboxylic acid
    • L-N-aminoproline
    • N-amino-L-proline
    • NSC117847
    • 1-Aminoproline
    • Amino-L-proline
    • CHEBI:188977
    • OUCUOMVLTQBZCY-UHFFFAOYSA-N
    • 15265-22-2
    • SY343120
    • 1-aminopyrrolidine-2-carboxylic acid
    • FT-0662030
    • 1-Aminoproline #
    • N-Aminoproline
    • MFCD18071472
    • NSC-117847
    • AKOS006223022
    • D-1-Amino-2-pyrrolidinecarboxylic acid
    • (2s,4s)-aminoproline
    • SCHEMBL199062
    • 1-Amino-D-proline
    • Inchi: InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)
    • InChI Key: OUCUOMVLTQBZCY-UHFFFAOYSA-N
    • SMILES: NN1CCCC1C(O)=O

Computed Properties

  • Exact Mass: 130.0743
  • Monoisotopic Mass: 130.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • PSA: 66.56

1-amino-L-Proline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6966113-1.0g
(2S)-1-aminopyrrolidine-2-carboxylic acid
15265-22-2 95%
1g
$1135.0 2023-05-25
Enamine
EN300-6966113-0.05g
(2S)-1-aminopyrrolidine-2-carboxylic acid
15265-22-2 95%
0.05g
$265.0 2023-05-25
Aaron
AR00B5MW-50mg
L-Proline, 1-amino- (9CI)
15265-22-2 95%
50mg
$390.00 2023-12-15
1PlusChem
1P00B5EK-250mg
L-Proline, 1-amino- (9CI)
15265-22-2 95%
250mg
$757.00 2024-06-20
1PlusChem
1P00B5EK-5g
L-Proline, 1-amino- (9CI)
15265-22-2 95%
5g
$4135.00 2024-06-20
1PlusChem
1P00B5EK-500mg
L-Proline, 1-amino- (9CI)
15265-22-2 95%
500mg
$1156.00 2024-06-20
1PlusChem
1P00B5EK-2.5g
L-Proline, 1-amino- (9CI)
15265-22-2 95%
2.5g
$2814.00 2024-06-20
Enamine
EN300-6966113-0.5g
(2S)-1-aminopyrrolidine-2-carboxylic acid
15265-22-2 95%
0.5g
$885.0 2023-05-25
Enamine
EN300-6966113-0.25g
(2S)-1-aminopyrrolidine-2-carboxylic acid
15265-22-2 95%
0.25g
$562.0 2023-05-25
Aaron
AR00B5MW-500mg
L-Proline, 1-amino- (9CI)
15265-22-2 95%
500mg
$1242.00 2023-12-15

Additional information on 1-amino-L-Proline

Introduction to 1-amino-L-Proline (CAS No. 15265-22-2) and Its Emerging Applications in Chemical Biology and Medicine

1-amino-L-Proline, with the chemical formula C₅H₉NO₂ and CAS number 15265-22-2, is a non-essential amino acid that has garnered significant attention in the fields of chemical biology, pharmaceutical research, and material science due to its unique structural and functional properties. As a building block of proteins and a key intermediate in various biochemical pathways, this compound plays a pivotal role in drug design, enzyme catalysis, and the development of novel therapeutic agents.

The significance of 1-amino-L-Proline lies in its chiral center, which allows for the synthesis of enantiomerically pure forms with distinct biological activities. This property is particularly valuable in medicinal chemistry, where the stereochemistry of a molecule often dictates its efficacy and safety. Recent advancements in asymmetric synthesis have enabled the efficient production of high-purity 1-amino-L-Proline, making it an indispensable reagent for researchers exploring chiral drugs and catalysts.

In the realm of drug discovery, 1-amino-L-Proline has been extensively studied for its role as a protease inhibitor and a cofactor in enzymatic reactions. Its structural motif is found in several biologically active peptides and proteins, including collagenases and matrix metalloproteinases (MMPs), which are involved in tissue degradation and remodeling. Researchers have leveraged this scaffold to develop novel inhibitors that target these enzymes, offering potential treatments for conditions such as cancer, inflammation, and wound healing.

One of the most compelling applications of 1-amino-L-Proline is in the field of supramolecular chemistry. Its ability to form stable complexes with other molecules has led to the development of novel materials with applications in drug delivery systems, sensors, and nanotechnology. For instance, recent studies have demonstrated that 1-amino-L-Proline can be used to create pH-responsive nanoparticles that release therapeutic agents in response to cellular environments, thereby enhancing drug targeting and reducing side effects.

The compound's versatility extends to its role as a precursor in the synthesis of peptidomimetics—molecules designed to mimic the bioactivity of natural peptides but with improved stability or pharmacokinetic properties. These peptidomimetics are being explored for their potential as antiviral agents, anticancer drugs, and enzyme inhibitors. The incorporation of 1-amino-L-Proline into these molecules often enhances their binding affinity and selectivity, making them more effective candidates for clinical development.

Emerging research also highlights the importance of 1-amino-L-Proline in modulating immune responses. Studies have shown that derivatives of this amino acid can influence the activity of immune cells such as T lymphocytes and macrophages by interacting with specific receptors or signaling pathways. This opens up new avenues for developing immunomodulatory therapies that could be used to treat autoimmune diseases or enhance vaccine efficacy.

The industrial production of 1-amino-L-Proline has seen significant advancements due to its growing demand. Modern biotechnological approaches, including enzymatic synthesis and fermentation processes using engineered microorganisms, have improved yield and reduced costs compared to traditional chemical synthesis methods. These innovations have made large-scale production more feasible, ensuring a steady supply for both academic research and commercial applications.

Environmental considerations have also driven interest in sustainable methods for producing 1-amino-L-Proline. Researchers are exploring biocatalytic routes that minimize waste generation and energy consumption while maintaining high product purity. Such eco-friendly approaches align with global efforts to develop greener chemical processes that reduce the environmental footprint of pharmaceutical manufacturing.

The future prospects for 1-amino-L-Proline are promising, with ongoing investigations into its potential applications in regenerative medicine and tissue engineering. Its ability to promote cell adhesion and extracellular matrix formation makes it a candidate for developing biomaterials that support tissue repair or regeneration. Additionally, its role as a ligand in metal-organic frameworks (MOFs) is being explored for applications in gas storage, separation technologies, and catalysis.

In conclusion, 1-amino-L-Proline (CAS No. 15265-22-2) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from drug development to advanced materials science. As research continues to uncover new functionalities and synthetic pathways, 1-amino-L-Proline is poised to remain at the forefront of innovation in chemical biology and medicine.

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